1,3-Di-p-tolylcarbodiimide
Overview
Description
1,3-Di-p-tolylcarbodiimide: is a chemical compound with the molecular formula C15H14N2 . It is also known by other names such as N,N′-Methanetetraylbis[4-methyl]benzenamine and Bis(4-methylphenyl)carbodiimide . This compound is characterized by having a 4-methylphenyl substituent on both nitrogen atoms, making it a member of the carbodiimide family .
Mechanism of Action
Target of Action
1,3-Di-p-tolylcarbodiimide, also known as Di-p-tolylcarbodiimide, is a carbodiimide compound . Carbodiimides are commonly used as reagents in the synthesis of various organic compounds . The primary targets of this compound are the functional groups of molecules that participate in the coupling reactions .
Mode of Action
This compound acts as a reactant in the synthesis of various organic compounds . It participates in nucleophilic addition and intramolecular C-C bond formation . This interaction with its targets leads to the formation of new compounds.
Biochemical Pathways
The compound is involved in the synthesis of cyclic guanidines, five-membered heterometallacycloallenes, benzimidazoles, quinazolines, benzoxazole, and benzimidazole derivatives . These syntheses occur via nucleophilic addition and intramolecular C-C bond formation .
Result of Action
The result of this compound’s action is the formation of new organic compounds, such as cyclic guanidines, five-membered heterometallacycloallenes, benzimidazoles, quinazolines, benzoxazole, and benzimidazole derivatives . These compounds have various applications in chemical and pharmaceutical industries.
Biochemical Analysis
Biochemical Properties
1,3-Di-p-tolylcarbodiimide plays a significant role in biochemical reactions. It is a reactant for the synthesis of cyclic guanidines, five-membered heterometallacycloallenes, benzimidazoles or quinazolines via nucleophilic addition and intramolecular C-C bond formation, benzoxazole and benzimidazole derivatives via cross-coupling reactions, and gem-difluorodihydrouracil derivatives via addition reactions . The nature of these interactions involves the formation of new bonds and the breaking of existing ones.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a reactant in various chemical reactions. It participates in nucleophilic addition and intramolecular C-C bond formation, cross-coupling reactions, and addition reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Di-p-tolylcarbodiimide can be synthesized through various methods. One common method involves the reaction of p-toluidine with phosgene to form p-tolyl isocyanate , which is then treated with another equivalent of p-toluidine to yield di-p-tolylcarbodiimide . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of di-p-tolylcarbodiimide may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity di-p-tolylcarbodiimide .
Chemical Reactions Analysis
Types of Reactions: 1,3-Di-p-tolylcarbodiimide undergoes various chemical reactions, including:
Coupling Reactions: It is commonly used in peptide synthesis as a coupling reagent.
Nucleophilic Addition: It reacts with nucleophiles to form cyclic guanidines and other heterocyclic compounds.
Cross-Coupling Reactions: It participates in the formation of benzimidazole and benzoxazole derivatives.
Common Reagents and Conditions:
Reagents: Common reagents include , , and .
Major Products:
- Cyclic Guanidines
- Benzimidazoles
- Benzoxazoles
- Gem-difluorodihydrouracil derivatives
Scientific Research Applications
Chemistry: 1,3-Di-p-tolylcarbodiimide is widely used in organic synthesis, particularly in the formation of peptides and proteins. It serves as a coupling reagent, facilitating the formation of peptide bonds .
Biology and Medicine: In biological research, di-p-tolylcarbodiimide is used to modify proteins and nucleic acids. It plays a role in the synthesis of biologically active compounds and drug development .
Industry: In industrial applications, di-p-tolylcarbodiimide is used in the production of polymers, resins, and other materials. It is also employed in the synthesis of specialty chemicals and intermediates .
Comparison with Similar Compounds
- N,N′-Di-tert-butylcarbodiimide
- N,N′-Dicyclohexylcarbodiimide
- N,N′-Diisopropylcarbodiimide
Comparison: this compound is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. Compared to other carbodiimides, it offers distinct advantages in terms of reaction conditions and product yields .
Properties
InChI |
InChI=1S/C15H14N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,1-2H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSWPVRACYJBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222923 | |
Record name | Di-p-tolylcarbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726-42-1 | |
Record name | N,N′-Methanetetraylbis[4-methylbenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=726-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Di-p-tolylcarbodiimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000726421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(p-tolyl)carbodiimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-p-tolylcarbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-p-tolylcarbodiimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DI-P-TOLYLCARBODIIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD5LUY8H5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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